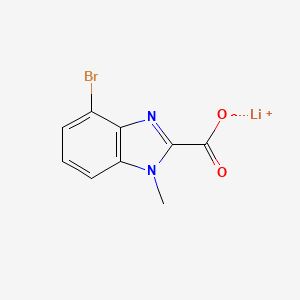![molecular formula C16H17ClN4O2S B2501033 5-((4-Chlorophényl)(morpholino)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851809-47-7](/img/structure/B2501033.png)
5-((4-Chlorophényl)(morpholino)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-((4-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" is a complex molecule that likely exhibits a range of biological activities due to its structural features. It contains several pharmacophore elements such as a thiazolo[3,2-b][1,2,4]triazole ring, a morpholine ring, and a chlorophenyl group. These structural motifs are common in molecules with potential therapeutic effects, such as anticonvulsant and antidepressant properties, as seen in related compounds .
Synthesis Analysis
The synthesis of related polyheterocyclic compounds often involves multi-step reactions that can include the Ugi-Zhu/aza Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration processes . For instance, a sequential combination of different starting materials such as 4-chlorobenzaldehyde, methanamine derivatives, and maleic anhydride under microwave-assisted conditions can lead to the formation of complex molecules with good overall yields . Although the exact synthesis of the title compound is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been characterized using various spectroscopic techniques such as FT-IR, FT-Raman, 1H NMR, and X-ray crystallography . These methods provide insights into the molecular geometry, vibrational wavenumbers, and crystal packing, which are crucial for understanding the compound's reactivity and interaction with biological targets. X-ray crystallography, in particular, can reveal the precise three-dimensional arrangement of atoms within the crystal lattice .
Chemical Reactions Analysis
Compounds with chlorophenyl and triazole rings can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles . Additionally, intramolecular cyclocondensation reactions can occur under certain conditions, leading to the formation of new heterocyclic systems . The presence of a morpholino group in the title compound suggests that it could also participate in various chemical transformations, potentially leading to a diverse array of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups can affect the compound's solubility, melting point, and stability. Theoretical calculations such as density functional theory (DFT) can predict properties like molecular electrostatic potential (MEP), HOMO-LUMO energies, and thermodynamic properties at different temperatures . These properties are indicative of the compound's reactivity and potential biological activity. For example, a lower softness value and a high electrophilicity index suggest a molecule with significant biological activity .
Applications De Recherche Scientifique
- Par exemple, les dérivés de 6-amino-4-alkyl-1H-indole-2-carboxylate substitué ont montré une activité inhibitrice contre le virus de la grippe A .
- De plus, les dérivés de 4-alkyl-1-(5-fluoro-3-phényl-1H-indole-2-carbonyl)thiosemicarbazide ont montré des effets antiviraux puissants contre le virus Coxsackie B4 .
- Bien que des études spécifiques sur ce composé précis soient rares, des dérivés apparentés du 1,2,4-triazole ont montré une bonne activité antimicrobienne .
- Encore une fois, non directement attribué à notre composé, mais la ribavirine nucléoside (portant une structure de 1,2,4-triazole) a été utilisée comme anticonvulsivant .
- Le composé 10j, avec un groupe 2,4-difluoro sur la partie phényle, a montré des effets cytotoxiques adéquats .
Activité Antivirale
Activité Antimicrobienne
Potentiel Antitumoral
Propriétés Anticonvulsivantes
Effets Cytotoxiques
Activités Biologiques à Large Spectre
En résumé, le 5-((4-Chlorophényl)(morpholino)méthyl)-2-méthylthiazolo[3,2-b][1,2,4]triazol-6-ol est prometteur dans divers domaines, et une exploration plus approfondie pourrait révéler de nouvelles possibilités thérapeutiques . Si vous avez besoin de plus d'informations ou si vous avez des questions supplémentaires, n'hésitez pas à les poser ! 😊
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Similarly, triazole compounds, which share a similar five-membered aromatic azole chain, are known to bind readily in the biological system with a variety of enzymes and receptors .
Mode of Action
For instance, indole derivatives are known to interact with various biological targets, leading to a range of biological activities . Similarly, triazole compounds are known for their versatile biological activities, suggesting a broad range of interactions with their targets .
Biochemical Pathways
Compounds with similar structures, such as thiazoles, are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
For instance, indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Similarly, thiazoles are found in many potent biologically active compounds .
Orientations Futures
Propriétés
IUPAC Name |
5-[(4-chlorophenyl)-morpholin-4-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O2S/c1-10-18-16-21(19-10)15(22)14(24-16)13(20-6-8-23-9-7-20)11-2-4-12(17)5-3-11/h2-5,13,22H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZSMRXWXHJHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCOCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-Morpholin-4-yl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B2500952.png)

![1-[2-(Acetyloxy)-2-(3-nitrophenyl)-1-phenylethyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2500955.png)
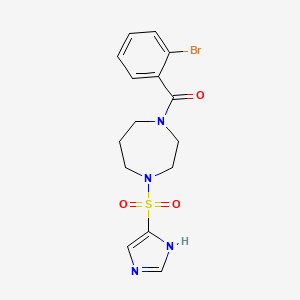
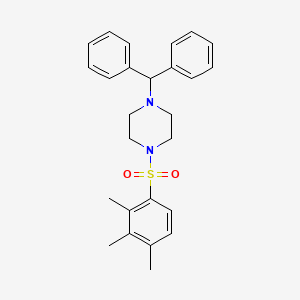
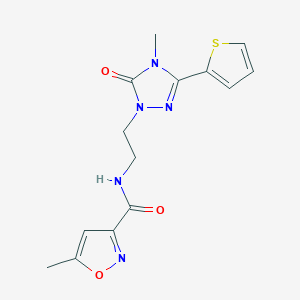
![4-(dipropylsulfamoyl)-N-[5-[[4-(dipropylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2500962.png)
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-N-(2-methoxyphenyl)pivalamide](/img/structure/B2500963.png)
![2-{imidazo[1,2-b]pyridazine-6-carbonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2500965.png)
![N-[2-[[4-(1-adamantyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B2500966.png)
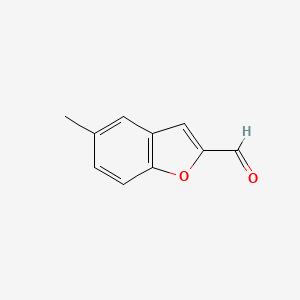

![3-(4-methoxyphenyl)-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2500972.png)
